2-Methyl-2,7-diazaspiro[4.5]decan-3-one hydrochloride
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Overview
Description
2-Methyl-2,7-diazaspiro[4.5]decan-3-one hydrochloride is a chemical compound with the linear formula C9H17O1N2Cl1 . It is a solid substance .
Molecular Structure Analysis
The InChI code for 2-Methyl-2,7-diazaspiro[4.5]decan-3-one hydrochloride is 1S/C9H16N2O.ClH/c1-11-7-9(6-8(11)12)2-4-10-5-3-9;/h10H,2-7H2,1H3;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2-Methyl-2,7-diazaspiro[4.5]decan-3-one hydrochloride is a solid substance . It should be stored at room temperature, and kept dry and cool .Scientific Research Applications
Synthesis and Antihypertensive Activity
A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including compounds structurally related to 2-Methyl-2,7-diazaspiro[4.5]decan-3-one hydrochloride, were synthesized and evaluated for their antihypertensive effects. These compounds demonstrated varying degrees of activity as antihypertensive agents, with specific derivatives showing promising results as alpha-adrenergic blockers in both rats and dogs. This research suggests potential applications of these compounds in the development of new treatments for hypertension (Caroon et al., 1981).
Radioprotective Properties
7,10-Ethano-1-thia-4,7-diazaspiro[4.5]decan dihydrochloride, a compound related to 2-Methyl-2,7-diazaspiro[4.5]decan-3-one hydrochloride, was shown to possess potential radioprotective properties. In studies involving mice, this compound significantly increased survival rates following lethal doses of X-radiation, indicating its potential application in radioprotection (Shapiro et al., 1968).
Applications in ORL1 Receptor Agonism
Research into the ORL1 (orphanin FQ/nociceptin) receptor identified derivatives of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones as high-affinity ligands, suggesting their application in the development of treatments targeting this receptor. These compounds showed promise as ORL1 receptor agonists with potential therapeutic benefits (Röver et al., 2000).
T-Type Calcium Channel Antagonism
A hypothesis that 2,8-diazaspiro[4.5]decan-1-ones could serve as T-type calcium channel antagonists led to the synthesis and discovery of compounds with potent inhibitory effects on T-type calcium channels. This research highlights the potential of these compounds in the development of new therapies for conditions modulated by T-type calcium channels (Fritch & Krajewski, 2010).
Anticancer and Antidiabetic Applications
Spirothiazolidines analogs, including 4-(4-Aminophenyl)-1-thia-4-azaspiro[4.5]decan-3-one derivatives, were synthesized and evaluated for their anticancer and antidiabetic activities. This research suggests the potential of these compounds in the development of novel treatments for cancer and diabetes (Flefel et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2-methyl-2,9-diazaspiro[4.5]decan-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c1-11-7-9(5-8(11)12)3-2-4-10-6-9;/h10H,2-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDJESWEHBBZPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCCNC2)CC1=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2,7-diazaspiro[4.5]decan-3-one hydrochloride | |
CAS RN |
2098135-20-5 |
Source
|
Record name | 2-methyl-2,7-diazaspiro[4.5]decan-3-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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